Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate
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Overview
Description
Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Carbamate Formation: The carbamate functional group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R)-3-(aminomethyl)piperidin-1-yl)carbamate
- tert-Butyl ((3R)-3-(hydroxymethyl)piperidin-1-yl)carbamate
- tert-Butyl ((3R)-3-(methyl)piperidin-1-yl)carbamate
Uniqueness
Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-(difluoromethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHDYBFMRSHLU-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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